2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with potassium hydroxide in ethanol.
Alkylation: The triazole intermediate is then alkylated with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yl group.
Thioether Formation: The alkylated triazole is reacted with 3-methoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis due to its multiple functional groups, which allow for further chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound for drug development.
Medicine
The triazole ring is known for its antifungal properties, making this compound a candidate for the development of new antifungal agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the furan ring can interact with other molecular targets through π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the prop-2-en-1-yl and methoxyphenyl groups.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a furan ring but differs in the rest of the structure.
(E)-1-(furan-2-yl)-(substituted phenyl)prop-2-en-1-one: Similar furan and prop-2-en-1-yl groups but different overall structure.
Properties
CAS No. |
577768-03-7 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-3-9-22-17(15-8-5-10-25-15)20-21-18(22)26-12-16(23)19-13-6-4-7-14(11-13)24-2/h3-8,10-11H,1,9,12H2,2H3,(H,19,23) |
InChI Key |
GBSCZQGPRWSGJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
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